甲醛胺曼德拉酸

描述

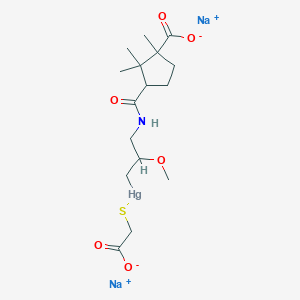

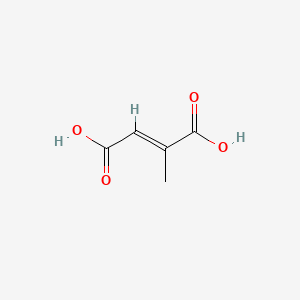

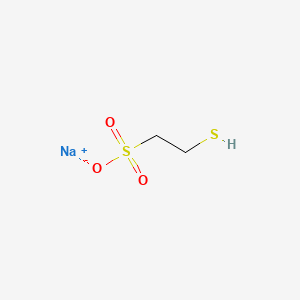

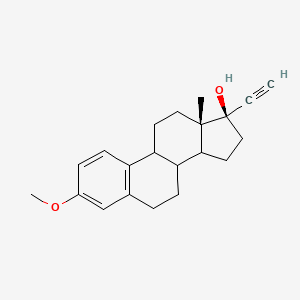

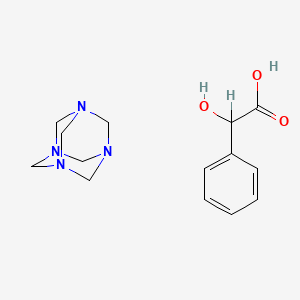

Methenamine mandelate is a chemical compound formed by the combination of methenamine and mandelic acid. It is primarily used as a urinary antiseptic to prevent and control urinary tract infections. Methenamine mandelate works by converting to formaldehyde in acidic urine, which has bactericidal properties .

科学研究应用

Methenamine mandelate has several applications in scientific research and medicine:

作用机制

Target of Action

Methenamine mandelate is primarily a urinary antibacterial agent Instead, it has a broad spectrum of antibacterial activity that encompasses all urinary tract pathogens .

Mode of Action

In a more acidic environment (ph<6), methenamine is hydrolyzed toformaldehyde . Formaldehyde is a nonspecific bactericidal agent, meaning it can kill a wide range of bacteria .

Biochemical Pathways

The primary biochemical pathway involved in the action of methenamine mandelate is its conversion to formaldehyde in the urine . This conversion is dependent on the acidity of the urine . The formaldehyde produced is highly reactive and can cross-link proteins and nucleic acids in bacteria, leading to bacterial death .

Pharmacokinetics

Methenamine mandelate is readily absorbed from the gastrointestinal tract but remains essentially inactive until it is excreted by the kidneys and concentrated in the urine . About 10–30% of the oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia . The enteric coating of methenamine mandelate tablets reduces hydrolysis in the gastrointestinal tract and the rate of absorption .

Result of Action

The primary result of methenamine mandelate’s action is the prevention and treatment of frequently recurring urinary tract infections . By converting to formaldehyde in the urine, it can kill a wide range of bacteria, thereby preventing urinary tract infections .

Action Environment

The action of methenamine mandelate is highly dependent on the pH of the urine . Its antibacterial activity is maximal when the urine pH is ≤5.5 . Therefore, environmental factors that can influence urine pH, such as diet and hydration status, can significantly impact the efficacy of methenamine mandelate .

生化分析

Biochemical Properties

Methenamine mandelate does not have antibacterial properties in an alkaline environment (pH≥6); however, in a more acidic environment (pH<6), methenamine is hydrolyzed to formaldehyde . Formaldehyde is considered to be highly bactericidal . The antimicrobial activity of methenamine depends on its conversion in the urine to formaldehyde .

Cellular Effects

Methenamine mandelate is used to prevent or control returning urinary tract infections caused by certain bacteria . It is not used to treat an active infection. Antibiotics must be used first to treat and cure the infection . Methenamine is a drug that stops the growth of bacteria in urine . This medication also contains an ingredient that helps to make the urine acidic . When the urine is acidic, methenamine turns into formaldehyde to kill the bacteria .

Molecular Mechanism

The molecular mechanism of action of methenamine mandelate is based on its conversion to formaldehyde in the urine . This conversion occurs in acidic conditions, with maximum efficacy occurring at pH 5.5 or less . Formaldehyde, the active form of methenamine, is highly bactericidal .

Temporal Effects in Laboratory Settings

The antimicrobial activity of methenamine mandelate depends on its conversion in the urine to formaldehyde . Urinary concentrations of formaldehyde vary with pH and urine volume . There is no documentation that acidification of the urine enhances methenamine’s therapeutic activity .

Metabolic Pathways

Methenamine mandelate is metabolized in the body by hydrolysis to formaldehyde and ammonia in acidic urine . This metabolic pathway is essential for the antibacterial action of methenamine mandelate .

Transport and Distribution

Methenamine mandelate is readily absorbed but remains essentially inactive until it is excreted by the kidneys and concentrated in the urine . An acid urine is essential for its antibacterial action, with maximum efficacy occurring at pH 5.5 or less .

Subcellular Localization

The subcellular localization of methenamine mandelate is primarily within the urinary tract, where it exerts its antibacterial effects . It is not used to treat systemic bacterial infections and has no effect on bacteria in blood or tissues outside the urinary tract .

准备方法

Synthetic Routes and Reaction Conditions: Methenamine mandelate is synthesized by reacting methenamine with mandelic acid. The process involves bubbling ammonia through a mixture of paraformaldehyde, a C2-C6 alcohol, and water at temperatures ranging from 20°C to 90°C to produce methenamine. This methenamine is then combined with mandelic acid and a second C2-C6 alcohol under heat to produce methenamine mandelate .

Industrial Production Methods: In industrial settings, the production of methenamine mandelate follows similar principles but on a larger scale. The process is optimized to avoid the isolation of methenamine before its reaction with mandelic acid, making it more efficient and cost-effective .

化学反应分析

Types of Reactions: Methenamine mandelate undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. This reaction is crucial for its antibacterial activity in the urinary tract .

Common Reagents and Conditions:

Hydrolysis: Acidic urine (pH < 6) is the primary condition for the hydrolysis of methenamine mandelate.

Reagents: Methenamine mandelate itself and acidic urine components.

Major Products:

Formaldehyde: The primary bactericidal agent.

Ammonia: A byproduct of the hydrolysis reaction.

相似化合物的比较

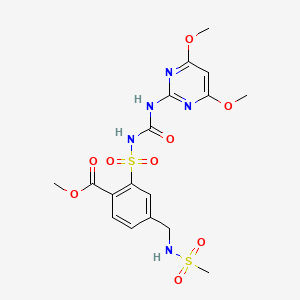

Methenamine Hippurate: Another salt form of methenamine, combined with hippuric acid.

Hexamethylenetetramine: The base compound of methenamine, used in various industrial applications and as a food preservative.

Uniqueness of Methenamine Mandelate: Methenamine mandelate is unique due to its specific combination with mandelic acid, which not only aids in maintaining the acidic environment necessary for formaldehyde production but also provides additional antibacterial properties. Its enteric-coated formulation allows for controlled release and targeted action in the urinary tract .

属性

IUPAC Name |

2-hydroxy-2-phenylacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.C6H12N4/c9-7(8(10)11)6-4-2-1-3-5-6;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5,7,9H,(H,10,11);1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNFIJPHRQEWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941180 | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-23-5, 6754-75-2, 19442-87-6 | |

| Record name | Methenamine mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-hydroxy-, compd. with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine mandelate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenetetramine, mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(phenyl)acetic acid--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE MANDELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/695N30CINR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Methenamine mandelate itself is not directly antibacterial. [] Its activity relies on its breakdown in acidic urine (pH 5.5 or less) into formaldehyde and mandelic acid. [, , ] Formaldehyde is the primary antibacterial agent, exhibiting a broad spectrum of activity against urinary tract pathogens. [, ] Mandelic acid also possesses mild antibacterial properties and contributes to urine acidification. [, ]

A: The formaldehyde released in the urine denatures bacterial proteins, ultimately leading to bacterial cell death. [] It effectively targets various urinary tract pathogens, making methenamine mandelate useful for preventing recurrent urinary tract infections. []

A: Methenamine mandelate (C6H12N4•C8H8O3) has a molecular weight of 292.34 g/mol. []

A: Enteric coatings prevent the premature breakdown of methenamine mandelate in the acidic stomach environment. [] This ensures that a higher concentration of the drug reaches the bladder, where it can be effectively hydrolyzed into formaldehyde in the acidic urine. []

A: Administering methenamine mandelate suspension to individuals with swallowing difficulties (dysphagia) can lead to aspiration and lipoid pneumonia. [] This risk arises from the oily components (sesame oil, hydrogenated castor oil, and champagne cider oil) present in the suspension formulation. [, ] Crushing tablets and mixing them with food is recommended for safer administration in such cases. []

A: Yes, methenamine mandelate is available in various formulations, including non-enteric-coated tablets, suspensions, and granules. [, ] The choice of formulation may depend on patient-specific factors and clinical considerations.

A: Following oral administration, methenamine mandelate is well-absorbed and readily penetrates red blood cells. [] It is primarily excreted unchanged in the urine, achieving antibacterial concentrations after regular dosing. [, ] The rate of absorption varies depending on the formulation, with enteric-coated tablets exhibiting slower absorption compared to non-enteric-coated forms. []

A: While ascorbic acid effectively lowers urine pH, studies show conflicting results regarding its impact on enhancing methenamine mandelate's antibacterial activity. [, , ] Some studies suggest a positive effect, particularly against Proteus infections, while others show no significant improvement. [, ]

A: Studies have demonstrated the efficacy of methenamine mandelate in preventing recurrent urinary tract infections, particularly in patients without indwelling catheters. [, ] Its effectiveness may vary depending on factors like urine pH, specific bacterial pathogens, and patient characteristics. [, , , ]

A: Methenamine mandelate's effectiveness in patients with indwelling catheters is questionable. [, ] Formaldehyde generation requires time, and urine dwelling time in the bladder is reduced with catheters, potentially limiting the drug's efficacy. []

ANone: Several methods are available for analyzing methenamine mandelate and its components in various matrices:

- Cerimetric Titration: This method quantifies mandelic acid by direct titration with ceric ion, offering a rapid and selective approach for dosage form analysis. []

- Spectrophotometry: Methenamine can be hydrolyzed to formaldehyde, which reacts with specific reagents to produce measurable color changes quantifiable via spectrophotometry. This method finds applications in both stability and quality control assessments. [, , ]

- Gas-Liquid Chromatography: This technique, coupled with enzymatic hydrolysis and extraction, allows for the accurate determination of placental estriol in urine, even in the presence of methenamine mandelate. []

A: Yes, several other antibiotics are used for preventing recurrent urinary tract infections, including sulfamethoxazole, nitrofurantoin, and trimethoprim-sulfamethoxazole. [, ] The choice of therapy depends on individual patient factors, antibiotic sensitivities of the infecting bacteria, and potential side effects.

A: While a specific date isn't provided in the abstracts, methenamine mandelate has been used in clinical practice for many years. [] Its use as a urinary antiseptic likely dates back to the early-to-mid 20th century, coinciding with the development and widespread use of other sulfonamide and antibiotic classes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。